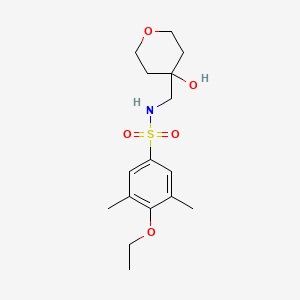

4-ethoxy-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-ethoxy-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylbenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers discuss various sulfonamide derivatives, which are relevant to the analysis of the compound due to the shared sulfonamide functional group and similar structural motifs. These sulfonamides have been synthesized and studied for their potential therapeutic applications, including enzyme inhibition and anti-cancer properties .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base. For instance, paper describes the synthesis of a series of sulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. The resulting parent molecule is further reacted with various alkyl/aralkyl halides to produce a series of new derivatives. This method could potentially be adapted for the synthesis of the compound by using the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. In paper , the crystal structures of two sulfonamide derivatives are described, highlighting the importance of intermolecular interactions such as C—H⋯πaryl and C—H⋯O in determining the supramolecular architecture. These interactions could also be relevant to the compound "this compound," influencing its crystal packing and stability.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions due to their functional groups. The papers do not provide specific reactions for the compound , but the sulfonamide group is known to be relatively inert, making these compounds stable under a variety of conditions. The reactivity of the compound could be influenced by the other functional groups present, such as the ethoxy and hydroxytetrahydro-2H-pyran groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, can be crucial for their pharmacological applications. Paper mentions the poor water solubility of a sulfonamide derivative, which is a common issue that can affect the bioavailability of these compounds. The compound "this compound" may also exhibit solubility challenges, and modifications to its structure could be necessary to improve its pharmacological profile.

Applications De Recherche Scientifique

Scientific Research Applications of Sulfonamide Derivatives

Synthesis and Structural Analysis

Research on sulfonamide derivatives often involves their synthesis and structural analysis. For example, studies have focused on the synthesis of novel compounds with potential bioactive properties, including antimicrobial and anticancer activities. The structural characterization is typically done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate the compound's conformation, tautomerism, and bonding patterns (Cornago et al., 2009).

Bioactive Properties and Applications

Sulfonamide derivatives have been explored for their bioactive properties, including their use as photosensitizers in photodynamic therapy for cancer treatment. The photochemical and photophysical properties of these compounds, such as singlet oxygen quantum yield, are critical for their effectiveness in therapy (Pişkin, Canpolat, & Öztürk, 2020). Additionally, some sulfonamide derivatives exhibit antimicrobial and antifungal activities, which could be leveraged in developing new therapeutic agents (Sarvaiya, Gulati, & Patel, 2019).

Chemical Reactivity and Modification

The chemical reactivity of sulfonamide derivatives allows for further modification to enhance their properties or to create new compounds with desirable features. Studies have shown the synthesis of various derivatives through reactions with different chemical groups, leading to a broad range of potential applications in medicinal chemistry and material science (Agekyan & Mkryan, 2015).

Mécanisme D'action

Target of Action

The primary target of the compound is the KRAS mutation associated with various types of cancer . KRAS is a gene that plays a crucial role in cell signaling and growth. Mutations in KRAS can lead to uncontrolled cell growth and cancer .

Mode of Action

The compound interacts with the KRAS mutation, specifically targeting cancers that exhibit resistance to EGFR-targeted therapeutic agents . EGFR, or Epidermal Growth Factor Receptor, is a protein that helps cells grow and divide. When EGFR is overexpressed or mutated, it can lead to the development of cancer .

Biochemical Pathways

The compound affects the EGFR signaling pathway, which is crucial for cell growth and survival . By targeting the KRAS mutation, the compound can potentially inhibit the proliferation of cancer cells that are resistant to EGFR-targeted therapies .

Result of Action

The compound’s action results in the potential prevention or treatment of cancers associated with a KRAS mutation and resistance to EGFR-targeted therapeutic agents . This could be particularly beneficial for patients with non-small cell lung cancer, colorectal cancer, and pancreatic cancer, among others .

Propriétés

IUPAC Name |

4-ethoxy-N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5S/c1-4-22-15-12(2)9-14(10-13(15)3)23(19,20)17-11-16(18)5-7-21-8-6-16/h9-10,17-18H,4-8,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBSGGLGKDETBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC2(CCOCC2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dimethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B3016815.png)

![2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3016818.png)

![4-[({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B3016821.png)

![N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3016827.png)

![1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3016828.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide](/img/structure/B3016830.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3016832.png)

![(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3016835.png)